Erythromycin A 6,10-Imino Ether is a derivative of Erythromycin A, an antibiotic belonging to the macrolide class. This compound is notable for its modified structure, which enhances its biological activity and therapeutic potential. Erythromycin A itself is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), and its derivatives, including Erythromycin A 6,10-Imino Ether, are synthesized to improve pharmacological properties such as stability and efficacy against resistant bacterial strains.
Erythromycin A 6,10-Imino Ether is synthesized through chemical modifications of Erythromycin A, which is naturally produced by certain soil bacteria. The compound can be obtained from various chemical suppliers specializing in pharmaceutical compounds.
This compound falls under the category of macrolide antibiotics and is classified specifically as a semi-synthetic derivative due to its modification from the natural product.
The synthesis of Erythromycin A 6,10-Imino Ether typically involves multi-step organic reactions. One common method includes the formation of an oxime by reacting Erythromycin A with hydroxylamine, followed by further modifications to introduce the imino ether functionality.
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
Erythromycin A 6,10-Imino Ether has a complex molecular structure characterized by a large macrolide ring with multiple stereocenters.
The compound's structure can be represented using various chemical notation systems:
Erythromycin A 6,10-Imino Ether can undergo various chemical reactions that are characteristic of its functional groups.
These reactions are essential for modifying the compound further to enhance its biological activity or alter its pharmacokinetic properties.
Erythromycin A 6,10-Imino Ether exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria.
The mechanism involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits translocation during protein synthesis by blocking the exit tunnel through which nascent polypeptides emerge. The presence of the imino ether moiety may enhance binding affinity compared to Erythromycin A itself.
Studies have shown that derivatives like Erythromycin A 6,10-Imino Ether can exhibit increased potency against specific strains of bacteria that have developed resistance to conventional antibiotics.
Erythromycin A 6,10-Imino Ether possesses several notable physical and chemical properties that influence its behavior in biological systems.
Erythromycin A 6,10-Imino Ether has significant applications in scientific research and medicine.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1